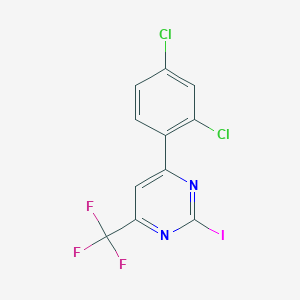

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC17189406

Molecular Formula: C11H4Cl2F3IN2

Molecular Weight: 418.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H4Cl2F3IN2 |

|---|---|

| Molecular Weight | 418.96 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C11H4Cl2F3IN2/c12-5-1-2-6(7(13)3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |

| Standard InChI Key | OQGWDROPRJJJPA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |

Introduction

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. It features a pyrimidine ring substituted with various halogenated aromatic groups, which confer unique chemical properties and potential applications in medicinal chemistry and agrochemicals. This compound can be sourced from reputable chemical suppliers such as Thermo Fisher Scientific and Sigma-Aldrich, which provide detailed specifications and purity information for research purposes.

Synthesis

The synthesis of 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include careful control of reaction conditions to ensure optimal yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Potential Applications

Halogenated pyrimidines, including 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine, exhibit significant biological activity. They can act as inhibitors in various metabolic pathways due to their ability to interact with biological targets such as enzymes or receptors. The halogen substituents enhance binding affinity through increased lipophilicity or steric effects. This compound has potential applications in medicinal chemistry and agrochemicals, although specific studies focusing on its interaction with target proteins would provide more detailed insights into its mechanism of action.

Table 2: Potential Applications and Biological Activity

| Application/Activity | Description |

|---|---|

| Medicinal Chemistry | Potential as inhibitors in metabolic pathways |

| Agrochemicals | Potential due to biological activity |

| Biological Targets | Enzymes, Receptors |

| Mechanism Enhancement | Halogen substituents increase lipophilicity or steric effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume